2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine
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Overview
Description
2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C6H7ClN4O2. It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine typically involves the chlorination of a pyrimidine ring followed by nitration and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Chloro-n,6-dimethyl-5-aminopyrimidin-4-amine .
Scientific Research Applications
2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: Similar structure but with an ethyl group instead of a dimethyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with an additional chlorine atom and a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-n,6-dimethyl-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5177-14-0 |
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Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
2-chloro-N,6-dimethyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C6H7ClN4O2/c1-3-4(11(12)13)5(8-2)10-6(7)9-3/h1-2H3,(H,8,9,10) |
InChI Key |
PXSQHPDRGYDOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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